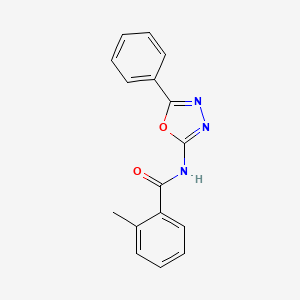
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The specific molecular structure of “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would require more specific information or computational analysis to determine.
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can be quite diverse, depending on the specific substituents present on the oxadiazole ring . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the specific substituents present on the oxadiazole ring . Specific information on the physical and chemical properties of “this compound” was not found in the sources I accessed.
Aplicaciones Científicas De Investigación
Anticancer Applications
Several studies have synthesized and evaluated derivatives of 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide for their anticancer properties. For example, Ravinaik et al. (2021) designed and synthesized a series of benzamides with modifications that exhibited moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021). Another study by Salahuddin et al. (2014) synthesized benzimidazole derivatives that showed significant activity against a breast cancer cell line, indicating the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).
Antimicrobial Applications
The antimicrobial potential of 1,3,4-oxadiazole derivatives has also been explored. Latthe and Badami (2007) reported the synthesis of N-aryl-4-(5-methyl-[l,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides that showed higher antimicrobial activity compared to reference drugs, highlighting their significance in developing new antimicrobial agents (Latthe & Badami, 2007).
Biological Activities Beyond Anticancer and Antimicrobial Effects
Research has not only focused on anticancer and antimicrobial activities but has also explored other biological effects. For instance, Desai et al. (2016) synthesized thiazole-based 1,3,4-oxadiazoles and tested them for antibacterial and antifungal activities, finding considerable potential against various pathogens, which suggests a wide range of possible biological applications for these compounds (Desai et al., 2016).
Mecanismo De Acción
Target of Action
Oxadiazole derivatives, which include this compound, have been reported to interact with a variety of biological targets . These targets often play crucial roles in various biological processes and diseases, including cancer and infectious diseases .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects that can include changes in cellular function or viability .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Oxadiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their interaction with their biological targets .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, efficacy, and overall performance .
Safety and Hazards
Direcciones Futuras
The future directions for research on 1,3,4-oxadiazole derivatives are likely to involve the synthesis of new derivatives with improved biological activity and reduced side effects . The specific future directions for research on “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on the results of initial studies on its properties and biological activity.
Análisis Bioquímico
Biochemical Properties
Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, and more
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Propiedades
IUPAC Name |
2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKBMGMBLZJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2698617.png)
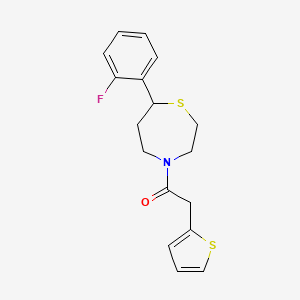
![N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2698620.png)
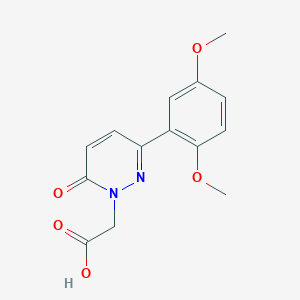

![[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2698625.png)
![1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane](/img/structure/B2698626.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2698627.png)
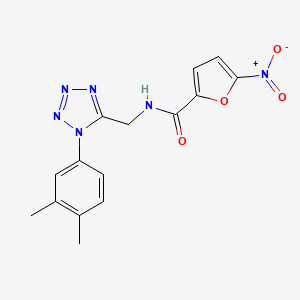
![2-cyclohexyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2698633.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2698634.png)
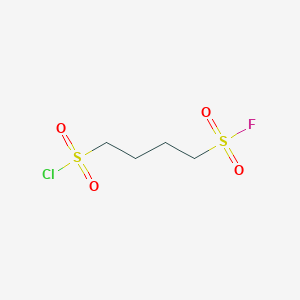
![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)
![1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2698639.png)